3-(5-Nitro-2-furyl)acrylic acid

Übersicht

Beschreibung

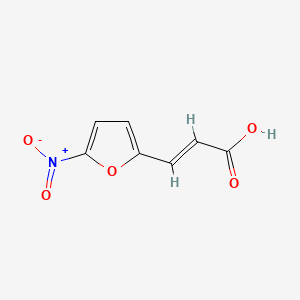

3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of a nitro group attached to a furan ring, which is further conjugated to an acrylic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-2-furyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5-nitro-2-furaldehyde with malonic acid in the presence of a mild base such as piperidine . The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Often carried out in ethanol or other suitable organic solvents.

Catalyst: Mild organic bases like piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Nitro-2-furyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-(5-amino-2-furyl)acrylic acid.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(5-Nitro-2-furyl)acrylic acid serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting cancer and inflammatory diseases. The nitro group enhances biological activity, making it a valuable component in drug formulations aimed at improving therapeutic efficacy .

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus, yeasts like Saccharomyces cerevisiae, and molds such as Aspergillus niger and Penicillium cyclopium. The minimum inhibitory concentration (MIC) studies indicated that these compounds could effectively inhibit microbial growth by disrupting bioenergetic processes, particularly glycolysis .

Agricultural Chemicals

Role in Agrochemical Formulations:

This compound is utilized in the development of agrochemicals that enhance pest control and promote plant growth regulation. Its incorporation into formulations can lead to improved crop yields and better management of agricultural pests .

Polymer Science

Enhancement of Material Properties:

In polymer science, this compound is integrated into polymer matrices to improve properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods:

The compound acts as a reagent in multiple analytical techniques, facilitating the detection and quantification of other substances. This is essential for quality control processes in laboratories .

Environmental Monitoring

Development of Sensors for Pollutants:

this compound is also being explored for its potential use in environmental monitoring. It can be utilized in the creation of sensors designed to detect pollutants in water and soil, contributing to efforts aimed at environmental protection .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Key intermediate for cancer and anti-inflammatory drugs | Enhanced biological activity |

| Agricultural Chemicals | Formulation of pesticides and growth regulators | Improved crop yields |

| Polymer Science | Incorporation into polymers for enhanced material properties | Increased thermal stability and mechanical strength |

| Analytical Chemistry | Reagent for detection and quantification methods | Essential for laboratory quality control |

| Environmental Monitoring | Development of sensors for detecting pollutants | Supports environmental protection efforts |

Wirkmechanismus

The antimicrobial activity of 3-(5-Nitro-2-furyl)acrylic acid is primarily due to its ability to interfere with bioenergetic processes, particularly glycolysis . The nitro group is believed to be reduced within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, including DNA, proteins, and lipids. This disruption ultimately inhibits the growth and proliferation of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Nitrofuran-2-acrylic acid

- 3-(5-Nitro-2-furanyl)-2-propenoic acid

- 5-Nitrofuranacrylic acid

Uniqueness

3-(5-Nitro-2-furyl)acrylic acid is unique due to its specific structural features, including the conjugation of the nitro group with the furan ring and the acrylic acid moiety. This conjugation enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various applications.

Biologische Aktivität

3-(5-Nitro-2-furyl)acrylic acid (C7H5NO5) is a heterocyclic organic compound notable for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a furan ring, conjugated with an acrylic acid moiety. The molecular weight of the compound is approximately 183.12 g/mol. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in both microbiological and pharmacological research.

The biological activity of this compound primarily stems from its ability to interact with cellular components:

- Enzyme Inhibition : The compound inhibits glycolytic enzymes, disrupting the glycolytic pathway in microorganisms. This inhibition leads to reduced ATP production, which is crucial for microbial survival.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces genotoxic effects in human fibroblasts, causing DNA damage and affecting macromolecular synthesis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

- Antifungal and Antialgal Properties : The compound also demonstrates antifungal and antialgal activities, expanding its potential applications in treating infections caused by these microorganisms.

Synthesis

The synthesis of this compound typically involves the nitration of 3-(2-furyl)acrylic acid using a mixture of acetic anhydride and nitric acid. This process can yield varying results based on reaction conditions, as shown in the following table:

| Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|

| Nitration at -5°C to -15°C | 71.6 | 240-241 |

| Nitration with excess acetic anhydride | 60.1 | 238-239 |

| One-step nitration | 89.1 | 238-240 |

Case Studies

- Genotoxicity Study : Research on the effects of this compound on human fibroblasts revealed that the compound not only inhibited cell growth but also induced DNA damage, suggesting potential risks associated with its use in therapeutics .

- Antimicrobial Derivatives : A study investigated the antimicrobial effects of newly synthesized esters and amides derived from this compound. The findings indicated that these derivatives maintained significant antimicrobial activity against various microorganisms, further supporting the compound's utility in medicinal chemistry.

Eigenschaften

IUPAC Name |

3-(5-nitrofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWNIPZHGWKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-23-8 | |

| Record name | 3-(5-Nitro-2-furyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.